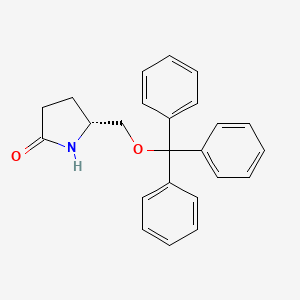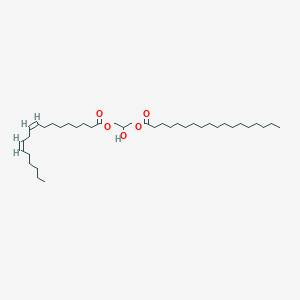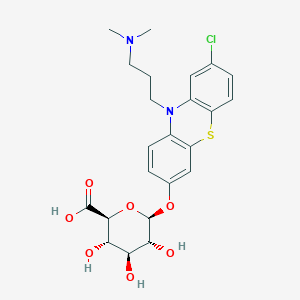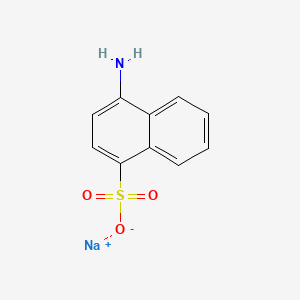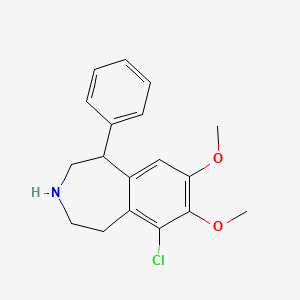
6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a benzazepine core, which is a seven-membered nitrogen-containing ring fused to a benzene ring. It also has methoxy groups (-OCH3) at the 7th and 8th positions, a phenyl group (a benzene ring) at the 1st position, and a chlorine atom at the 6th position .Chemical Reactions Analysis
Benzazepines, in general, can undergo various chemical reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. In general, benzazepines are stable compounds. They may exhibit different properties based on the nature and position of their substituents .Applications De Recherche Scientifique
Dopamine, Norepinephrine, and Serotonin Uptake Inhibition : The 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines are strong inhibitors of dopamine (DA) and norepinephrine (NE) uptake, showing potential as neuropharmacological agents. One derivative, in particular, exhibits inhibition towards serotonin (5-HT) as well (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).
Central and Peripheral Dopamine Receptor Agonists : Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and evaluated as agonists for central and peripheral dopamine receptors. Their dopaminergic activity was observed in both in vivo and in vitro settings, suggesting their relevance in neuroscience and pharmacology (Pfeiffer et al., 1982).
Affinity for D1 Dopamine Receptor : Another study found that 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including a 6-chloro derivative, have high affinity at the D1 dopamine receptor. This suggests potential applications in studying dopaminergic systems (Neumeyer et al., 1991).
Labeling with Tritium for Research : The compound has been synthesized in both racemic mono and enantiomerically pure ditritiated forms. Such labeling is valuable for pharmacological and biological studies, allowing for tracking and analysis of these compounds in various systems (Landvatter, Blackburn, Villani, & Bosch, 1987).
Pharmacological Effects and Receptor Blockade : The benzazepine series, including SCH 23390, which is closely related to the compound , has shown potential in inhibiting aggression in animal models and is speculated to have antipsychotic potential. This highlights its relevance in neuropsychopharmacology (Iorio, Barnett, Billard, & Gold, 1986).
Orientations Futures
Propriétés
IUPAC Name |
9-chloro-7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-21-16-10-14-13(17(19)18(16)22-2)8-9-20-11-15(14)12-6-4-3-5-7-12/h3-7,10,15,20H,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRDQUVSBOHXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCNCC(C2=C1)C3=CC=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
